molecular formula C9H9NO3 B1601128 1-(2-Methyl-4-nitrophenyl)ethanone CAS No. 77344-68-4

1-(2-Methyl-4-nitrophenyl)ethanone

Cat. No.: B1601128
CAS No.: 77344-68-4
M. Wt: 179.17 g/mol
InChI Key: YNCIXVBGKCHARM-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a methyl group and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-methylacetophenone, followed by purification steps to isolate the desired product. The nitration reaction typically employs concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by distillation or recrystallization to purify the compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-4-nitrophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-5-8(10(12)13)3-4-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCIXVBGKCHARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516132
Record name 1-(2-Methyl-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77344-68-4
Record name 1-(2-Methyl-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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